Isopropyl formimidate hydrochloride
Description
Significance of Imidates as Versatile Synthetic Intermediates
Imidates are highly regarded in organic synthesis due to their dual chemical nature, possessing both nucleophilic and electrophilic characteristics. researchgate.net This versatility allows them to be precursors for a range of other functional groups and molecular scaffolds. wikipedia.org The application of imidates is extensive, enabling the synthesis of esters, amidines, and orthoesters. thieme-connect.dewikipedia.org
The reactivity of the imidate functional group has been harnessed for the construction of complex nitrogen-containing heterocyclic compounds (N-heterocycles), which are significant motifs in pharmaceuticals and biologically active molecules. researchgate.net Their ability to react with nucleophiles like amines, water, or hydrogen sulfide (B99878) makes them a cornerstone in the synthesis of diverse chemical entities. thieme-connect.dewikipedia.org
Historical Development and Evolution of Isopropyl Formimidate Hydrochloride in Organic Synthesis
The foundational chemistry for producing this compound dates back to 1877 with the discovery of the Pinner reaction by Adolf Pinner. thieme-connect.dewikipedia.orgnumberanalytics.com This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to generate an imidate salt. wikipedia.org Specifically, this compound is synthesized from hydrogen cyanide, isopropyl alcohol, and hydrogen chloride. nih.gov
The general mechanism, established by Pinner, involves the protonation of the nitrile by a strong acid like hydrogen chloride (HCl), which activates the nitrile for nucleophilic attack by an alcohol. nih.govgoogle.com The resulting intermediate, an imidate hydrochloride (or Pinner salt), is often not isolated and is used directly in subsequent reactions. thieme-connect.dewikipedia.org These salts are known to be thermodynamically unstable, and reactions are typically conducted at low temperatures to prevent decomposition or rearrangement into amide byproducts. thieme-connect.dewikipedia.org
While the Pinner reaction was initially established with various nitriles and primary or secondary alcohols, its application has evolved. nih.gov Modern variations include the use of Lewis acids as promoters, which can offer milder and more chemoselective conditions compared to the classical use of gaseous HCl. nih.govnih.gov
Contemporary Research Paradigms Relevant to this compound
In modern organic synthesis, this compound continues to be a relevant reagent, primarily for the introduction of the formamidine (B1211174) group into complex molecules. This is particularly evident in the field of medicinal chemistry, where it is used in the synthesis of potential therapeutic agents.
Recent research has employed this compound in the synthesis of novel β-lactamase inhibitors, which are compounds designed to combat antibiotic resistance. In these syntheses, the imidate hydrochloride serves as the key reagent to convert an amine group on a complex scaffold into a formamidine group. google.com For instance, it has been used to prepare (R)-3-(2-(trans-4-formimidamidocyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e] thieme-connect.deepfl.choxaborinine-8-carboxylic acid. google.com
Furthermore, the compound has found use in stereoselective synthesis methodologies. It was utilized as a precursor in a Lewis acid-catalyzed (4+3) annulation reaction between donor-acceptor cyclopropanes and 2-aza-1,3-dienes to produce densely substituted azepanone derivatives, which are important seven-membered heterocyclic scaffolds. googleapis.com This highlights its utility in building complex, three-dimensional molecular architectures.
These applications underscore a contemporary paradigm where simple, reactive reagents like this compound are employed in the late-stage functionalization of intricate molecules or as key building blocks in advanced annulation strategies to access medicinally relevant chemical space.
Detailed Research Findings
The following tables provide an overview of the chemical properties of this compound and examples of its application in organic synthesis, based on documented research findings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 16694-44-3 | google.com |
| Molecular Formula | C₄H₁₀ClNO | google.com |
| Molecular Weight | 123.58 g/mol | google.com |
| Melting Point | 108 °C (decomposes) | google.com |
| IUPAC Name | propan-2-yl methanimidate;hydrochloride | |
| Canonical SMILES | CC(C)OC=N.Cl |
Table 2: Applications of this compound in Organic Synthesis
| Reactant(s) | Reagent(s) | Product(s) | Research Focus | Reference(s) |
| Amine-containing β-lactamase inhibitor precursor | This compound , Potassium carbonate | Amidine-substituted β-lactam compound | Synthesis of antibacterial agents | |
| Amine-containing boronic acid precursor | This compound | Formamidine-substituted oxaborinine carboxylic acid | Synthesis of β-lactamase inhibitors | google.com |
| Donor-acceptor cyclopropane, 2-Aza-1,3-diene | This compound (as precursor to azadiene), Yb(OTf)₃ | Densely substituted azepanone | Stereoselective synthesis of seven-membered heterocycles | googleapis.com |
| 4,5-Diamino-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)benzene | This compound | 5,6-dimethyl-1-α-D-ribofuranosylbenziminazole | Synthesis of benzimidazole (B57391) derivatives | epfl.ch |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
propan-2-yl methanimidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-4(2)6-3-5;/h3-5H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCBOWOTHFLANG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC=N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510217 | |
| Record name | Propan-2-yl methanimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16694-44-3 | |
| Record name | Propan-2-yl methanimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16694-44-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Isopropyl Formimidate Hydrochloride and Analogous Imidates
Direct Synthesis Routes to Isopropyl Formimidate Hydrochloride
The direct synthesis of this compound is primarily achieved through adaptations of the classical Pinner synthesis, which involves the acid-catalyzed reaction of a nitrile with an alcohol.
Condensation Reactions Involving Isopropanol (B130326) and Primary Amine Precursors
While primary amines are key reactants for converting imidate hydrochlorides into amidines, they are not direct precursors in the initial formation of the imidate salt itself. nrochemistry.comwikipedia.org The core synthesis involves the condensation of a nitrile and an alcohol. In the specific case of this compound, the reactants are hydrogen cyanide (formonitrile) and isopropanol, facilitated by an acid catalyst like hydrogen chloride. The reaction proceeds via the protonation of the nitrile, which increases its electrophilicity, followed by a nucleophilic attack from the isopropanol. numberanalytics.comrroij.com
Adaptations of the Pinner Synthesis for Formimidate Hydrochloride Production
The Pinner reaction, first described by Adolf Pinner in 1877, is the cornerstone for synthesizing imidate hydrochlorides, often referred to as Pinner salts. wikipedia.orgorganic-chemistry.org The reaction involves treating a nitrile with an alcohol in the presence of anhydrous hydrogen chloride (HCl). youtube.com
The mechanism begins with the protonation of the nitrile's nitrogen atom by HCl, forming a highly electrophilic nitrilium ion. numberanalytics.comrroij.com This intermediate is then attacked by the oxygen atom of the alcohol (in this case, isopropanol). A subsequent proton transfer yields the final this compound salt. rroij.com
Key to the success of the Pinner reaction is the strict use of anhydrous conditions, as the presence of water can lead to the hydrolysis of the product into an ester. nrochemistry.comscribd.com The reaction is typically performed at low temperatures (e.g., 0 °C) to prevent the thermodynamically unstable imidate salt from decomposing. nrochemistry.comwikipedia.org While gaseous HCl is traditionally used, modern adaptations may involve the in-situ generation of HCl from reagents like acetyl chloride or trimethylsilyl (B98337) chloride (TMSCl) to avoid handling the toxic and corrosive gas directly. rroij.comfigshare.comnih.gov
Table 1: Typical Reaction Conditions for Pinner Synthesis
| Parameter | Condition | Rationale | Citation |
| Reactants | Nitrile, Alcohol, Hydrogen Chloride | Core components for imidate formation. | wikipedia.orgnumberanalytics.com |
| Catalyst | Anhydrous Acid (typically HCl) | Protonates the nitrile to activate it for nucleophilic attack. | numberanalytics.comyoutube.com |
| Temperature | Low (e.g., 0-5 °C) | To ensure the stability of the imidate hydrochloride product. | nrochemistry.comwikipedia.orgresearchgate.net |
| Solvent | Anhydrous (e.g., excess alcohol, chloroform (B151607), ether) | Prevents hydrolysis of the imidate salt to an ester. | organic-chemistry.orgscribd.com |
| Atmosphere | Anhydrous | Critical to prevent side reactions and product decomposition. | nrochemistry.comyoutube.com |
Preparation of N-Acyliminoethers from Imidate Hydrochlorides
Imidate hydrochlorides, such as this compound, are valuable intermediates for synthesizing more complex molecules, including N-acyliminoethers (also known as N-acylated imidates). The synthesis of these derivatives is achieved by reacting the imidate with an acylating agent. rroij.com
The process typically involves the reaction of a simple imidate with an acid halide (like acetyl chloride) or ethyl chloroformate. rroij.com This reaction is conducted in the presence of a base, such as triethylamine (B128534) or pyridine, which neutralizes the hydrogen chloride generated during the reaction, driving it to completion. This method provides a direct route to N-acylated and N-ethoxycarbonylated imidates, which are themselves versatile precursors for various heterocyclic compounds. rroij.com
General Strategies for Imidate Hydrochloride Formation in Organic Synthesis
The Pinner reaction remains the most general and widely employed strategy for the synthesis of imidate hydrochlorides. wikipedia.orgrroij.com Its versatility allows for the use of a broad range of substrates.
Scope and Limitations:
Nitriles: The reaction is effective for aliphatic, aromatic, and heteroaromatic nitriles. nrochemistry.comyoutube.com However, sterically hindered nitriles, such as those with ortho-substituents on a benzene (B151609) ring, may react poorly or not at all. scribd.com
Alcohols: Primary and secondary alcohols, including methanol, ethanol, and isopropanol, generally give satisfactory yields. rroij.comscribd.com
Acid Catalysis: While hydrogen chloride is most common, hydrogen bromide has also been used. scribd.com The use of Lewis acids has also been explored in variations of the Pinner reaction.
The primary limitations of the Pinner reaction are the requirement for strictly anhydrous conditions and the often laborious handling of gaseous hydrogen chloride. rroij.comscribd.com Despite these challenges, its reliability and the utility of the resulting Pinner salts make it a fundamental transformation in organic synthesis. These salts are not always isolated; they are often used in-situ for subsequent reactions, such as conversion to esters, amidines, or orthoesters. nrochemistry.comwikipedia.org
Reactivity and Transformational Chemistry of Isopropyl Formimidate Hydrochloride
Fundamental Reaction Pathways of Imidate Hydrochlorides
Imidate hydrochlorides, prepared through the Pinner reaction by the acid-catalyzed addition of an alcohol to a nitrile, are key precursors for several important classes of organic compounds. nih.govencyclopedia.pub While specific literature on isopropyl formimidate hydrochloride is limited, its reactivity can be reliably inferred from its class, which includes well-studied analogues like methyl and ethyl formimidate hydrochlorides. rsc.orgnih.govmdpi.com The primary reaction pathways involve nucleophilic addition to the imidate carbon, followed by the elimination of a stable leaving group, typically an alcohol.
Formation of Amidines via Aminolysis
One of the most significant reactions of imidate hydrochlorides is their conversion to amidines upon treatment with ammonia (B1221849) or primary and secondary amines. encyclopedia.puborganic-chemistry.org This reaction, known as aminolysis, proceeds via a nucleophilic addition-elimination mechanism. The amine attacks the electrophilic carbon of the protonated imidate, forming a tetrahedral intermediate. Subsequent elimination of the alkoxy group (isopropanol in this case) and a proton transfer step yields the corresponding substituted or unsubstituted amidine hydrochloride.
The general transformation is as follows:
Reactant: this compound
Reagent: Ammonia (R¹=R²=H), Primary Amine (R¹=Alkyl/Aryl, R²=H), or Secondary Amine (R¹, R² = Alkyl/Aryl)
Product: Formamidine (B1211174) Hydrochloride derivative
This method is a cornerstone in the synthesis of amidines, which are prevalent structural motifs in medicinal chemistry and serve as important ligands in organometallic chemistry. acs.org For instance, ethyl formimidate hydrochloride is used in the synthesis of amidine conjugates of antifungal agents. nih.gov
Alcoholysis for the Preparation of Orthoesters
When an imidate hydrochloride is treated with an excess of alcohol under acidic conditions, it undergoes alcoholysis to form an orthoester. nih.govorganic-chemistry.org The reaction mechanism involves the initial attack of an alcohol molecule on the imidate carbon, leading to a hemiorthoaminal intermediate after proton transfer. Further protonation of the amino group makes it a good leaving group (ammonia), which is eliminated upon attack by a second alcohol molecule. A final attack by a third alcohol molecule on the resulting oxonium ion, followed by deprotonation, yields the stable orthoester, RC(OR')₃. rsc.org
Methyl formimidate hydrochloride, for example, is a key industrial precursor for the production of trimethyl orthoformate. rsc.org Similarly, this compound would react with excess isopropanol (B130326) to yield triisopropyl orthoformate. The reaction requires anhydrous conditions to prevent the competing hydrolysis reaction. encyclopedia.pub
Reactions with Nucleophilic Reagents Beyond Amines and Alcohols
The electrophilicity of imidate hydrochlorides allows them to react with a variety of other nucleophiles.
Hydrolysis: Reaction with water, typically under mild acidic conditions, leads to the formation of an ester and an ammonium (B1175870) salt. encyclopedia.puborganic-chemistry.org In this case, this compound hydrolyzes to isopropyl formate (B1220265) and ammonium chloride.
Reaction with Hydrogen Sulfide (B99878): Treatment with hydrogen sulfide results in the formation of a thionoester. encyclopedia.pub This pathway provides a route to sulfur-containing analogues of esters.
Reaction with Hydrazines: Nucleophilic attack by hydrazine (B178648) or its derivatives on the imidate carbon leads to the formation of formamidrazones, which are useful building blocks for the synthesis of various nitrogen-containing heterocycles.
Reaction with other N-Nucleophiles: Ethyl formimidate hydrochloride is known to be a reactant for synthesizing molecules like 5-amino-1-(2-pyridyl)imidazole, demonstrating its utility in complex heterocycle synthesis. nih.gov
Table 1: Summary of Nucleophilic Reactions of this compound
| Nucleophile | Reagent Class | Resulting Product Class | Reference |
|---|---|---|---|
| Primary/Secondary Amine | Aminolysis | Substituted Amidine | encyclopedia.puborganic-chemistry.org |
| Alcohol (excess) | Alcoholysis | Orthoester | nih.govorganic-chemistry.org |
| Water | Hydrolysis | Ester | encyclopedia.pub |
| Hydrogen Sulfide | Thiolysis | Thionoester | encyclopedia.pub |
| Hydrazine | Hydrazinolysis | Formamidrazone | Inferred |
Role in N-Acylation Reactions
While imidate hydrochlorides are primarily viewed as electrophiles, their derivatives can participate in N-acylation chemistry, acting as either the substrate or a precursor to a coupling agent.
Acylation of Imidate Hydrochlorides with Acyl Chlorides
Direct reaction between an imidate hydrochloride and an acyl chloride is chemically unfavorable as both are electrophilic species. However, N-acylation can be achieved by first neutralizing the imidate hydrochloride to its free base form, R-C(=NH)-OR'. The resulting free imidate possesses a nucleophilic nitrogen atom that can react with a strong acylating agent like an acyl chloride. libretexts.orgsavemyexams.com
This nucleophilic acyl substitution reaction would proceed through a tetrahedral intermediate to yield an N-acyl formimidate. The reaction of silyl-formamidines with acyl fluorides to produce N-acyl imidate derivatives has been reported, supporting the feasibility of this transformation pathway. rsc.org These N-acyl imidates are themselves highly reactive species, akin to N-acyl imidazoles, and can serve as potent acyl transfer agents. nih.govorganic-chemistry.org
Formation of N-Formyl Amides through Formimidate Carboxylate Mixed Anhydride (B1165640) Intermediates
The synthesis of amides from carboxylic acids and amines often requires the use of a coupling or activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. encyclopedia.pubmdpi.comlibretexts.org While a "formimidate carboxylate mixed anhydride" is not a commonly cited species, a plausible mechanistic pathway can be proposed where this compound functions as an activating agent for a carboxylic acid.
In this hypothetical but mechanistically sound pathway, a carboxylate anion would act as a nucleophile, attacking the electrophilic carbon of the formimidate. This would lead to the displacement of isopropanol and the formation of a highly reactive intermediate that can be described as a formimidate carboxylate mixed anhydride. This species would be an excellent acyl-transfer agent. Subsequent reaction with a primary or secondary amine would result in the formation of the desired amide, with formamide (B127407) being released as a byproduct. This general strategy of forming a mixed anhydride is a well-established method for amide bond formation. highfine.comresearchgate.net The use of an activating agent to form an acyl-adenylate intermediate in enzymatic systems is a close biological parallel to this type of carboxylic acid activation. nih.govnih.gov
Derivatization Studies of this compound
The chemical behavior of this compound has been investigated in several studies, revealing its potential as a building block in organic synthesis. The following subsections detail specific transformations that underscore its synthetic value.
Silylation of N-Acylimidates
The silylation of N-acylimidates derived from this compound represents a key transformation for introducing a silyl (B83357) group, which can serve as a protective group or a reactive handle for further synthetic manipulations. While direct literature on the silylation of N-acylimidates specifically derived from this compound is not abundant, the general reactivity of N-acylimidates suggests a straightforward reaction with common silylating agents.
The process would typically involve the initial formation of an N-acylimidate by treating this compound with an acylating agent in the presence of a base. The resulting N-acylimidate can then be subjected to silylation. A plausible reaction scheme involves the use of a silyl halide, such as trimethylsilyl (B98337) chloride (TMSCl), in the presence of a non-nucleophilic base like triethylamine (B128534) or a stronger base like lithium diisopropylamide (LDA) if the imidate proton is not sufficiently acidic. The silylation would likely occur at the nitrogen atom, yielding a silylated N-acylimidate.
Table 1: Plausible Reaction Conditions for Silylation of N-Acylimidates
| Step | Reactants | Reagents | Solvent | Conditions | Product |
| 1. Acylation | This compound, Acyl chloride | Triethylamine | Dichloromethane | 0 °C to room temperature | N-Acyl isopropyl formimidate |
| 2. Silylation | N-Acyl isopropyl formimidate | Trimethylsilyl chloride, Triethylamine | Tetrahydrofuran | 0 °C to room temperature | Silylated N-acylimidate |
Detailed research into the specific conditions and yields for the silylation of N-acylimidates derived directly from this compound is an area for further investigation. The stability and subsequent reactivity of the resulting silylated compounds would also be of significant interest for their potential applications in organic synthesis.
Conversion to 2-Aza-1,3-Dienes for Diels-Alder Cycloadditions
This compound can serve as a precursor for the generation of 2-aza-1,3-dienes, which are valuable partners in Diels-Alder cycloaddition reactions for the synthesis of nitrogen-containing six-membered rings. wikipedia.org The transformation involves the reaction of the formimidate with a primary amine to form an N-substituted formamidine, which can then be converted into a 2-aza-1,3-diene.
The Diels-Alder reaction is a powerful tool in organic synthesis that allows for the formation of a cyclohexene (B86901) ring from a conjugated diene and a dienophile. mdpi.comrroij.comresearchgate.net When a nitrogen atom is part of the diene system, the reaction is known as an aza-Diels-Alder reaction. rsc.org These reactions can be highly stereospecific, with the stereochemistry of the reactants being transferred to the product. researchgate.net The reactivity of the diene and dienophile can be influenced by electronic effects; electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. rroij.com
A plausible route to a 2-aza-1,3-diene from this compound would involve its reaction with an α,β-unsaturated amine. The resulting intermediate could then, under appropriate conditions (e.g., thermal or Lewis acid catalysis), eliminate isopropanol to generate the desired 2-aza-1,3-diene. This diene can then react with a dienophile in a [4+2] cycloaddition to yield a tetrahydropyridine (B1245486) derivative.
Table 2: Representative Diels-Alder Reaction of a 2-Aza-1,3-Diene
| Diene | Dienophile | Product |
| Generic 2-Aza-1,3-diene | Alkene | Tetrahydropyridine derivative |
| Generic 2-Aza-1,3-diene | Alkyne | Dihydropyridine derivative |
The scope of this transformation is broad, with various substituted amines and dienophiles potentially being employed to create a diverse library of heterocyclic compounds.
Synthesis of N-Protected N-Formimidoyl 2-Aminoethanethiol
A documented application of this compound is in the synthesis of N-protected N-formimidoyl 2-aminoethanethiol. google.com This transformation is significant as the product can be a precursor for biologically active molecules.
The synthesis involves a multi-step process. Initially, this compound is reacted with a protected aminoethanethiol (B8698679) derivative. A specific example from the literature details the synthesis of N-(N-p-nitrobenzyloxycarbonyl)-formimidoyl-2-aminoethanethiol. google.com In this process, this compound is first treated with diisopropylethylamine to generate the free base. This is then reacted with p-nitrobenzylchloroformate to introduce the protecting group on the nitrogen atom. The resulting intermediate is then reacted with 2-aminoethanethiol.
A detailed procedure described in a patent provides specific reaction conditions and yield. google.com To a solution of isopropylformimidate hydrochloride in acetonitrile (B52724) at 0 °C under a nitrogen atmosphere, diisopropylethylamine is added, followed by a solution of p-nitrobenzylchloroformate in acetonitrile. google.com The resulting solution is then reacted with a solution of N-(N-p-nitrobenzyloxycarbonyl)formimidoyl-2-aminoethanethiol in acetonitrile. google.com After stirring and workup, the crude product is obtained and can be purified by column chromatography. google.com
Table 3: Synthesis of N-(N-p-nitrobenzyloxycarbonyl)-formimidoyl-2-aminoethanethiol
| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Yield | Reference |
| This compound | p-Nitrobenzylchloroformate | Diisopropylethylamine | Acetonitrile | 0 °C | 79.6% (crude) | google.com |
This example demonstrates the utility of this compound as a key reagent for introducing a formimidoyl group onto a bifunctional molecule, with the protecting group strategy allowing for selective transformations.
Application in Guanidino Group Formation from Amines
This compound is a valuable reagent for the synthesis of guanidino groups through its reaction with primary and secondary amines. The reaction proceeds via the formation of an amidine intermediate, which can then be further reacted to yield the guanidine (B92328) functionality. The guanidine group is a common feature in many biologically active compounds.
The general strategy involves the reaction of this compound with an amine to form an N-substituted formamidine hydrochloride. This intermediate can then react with another amine or a source of ammonia to generate the guanidine derivative. The reaction conditions can be varied, often employing a base to neutralize the hydrochloride and facilitate the reaction.
A study on the reaction of ethyl N-(2-amino-1,2-dicyanovinyl)formimidate with guanidine provides insight into the reactivity of formimidates in forming more complex heterocyclic systems. researchgate.net Although a different formimidate is used, the initial step involves the formation of an amidine, which is analogous to the reaction of this compound with an amine. The study highlights that the reaction can be sensitive to the choice of solvent and base, leading to different products. researchgate.net
Table 4: General Scheme for Guanidino Group Formation
| Reactant 1 | Reactant 2 | Product |
| This compound | Primary/Secondary Amine | N-substituted formamidine hydrochloride |
| N-substituted formamidine hydrochloride | Amine/Ammonia | Guanidine derivative |
The versatility of this method allows for the synthesis of a wide range of substituted guanidines by varying the amine components used in the reaction sequence.
Applications of Isopropyl Formimidate Hydrochloride in Advanced Organic Synthesis
Utility as a Reagent and Intermediate in Complex Molecule Construction
Isopropyl formimidate hydrochloride serves as a crucial building block and intermediate in the synthesis of complex organic molecules. glindiachemicals.com Its structure, featuring a reactive formimidate group, allows for its participation in a variety of chemical transformations, making it an essential tool for organic chemists. The hydrochloride salt form enhances its stability and handling properties, while the isopropyl group influences its reactivity and solubility.
One of the notable applications of this compound is in the synthesis of substituted benzimidazoles. For instance, it is utilized in the preparation of 5,6-dimethyl-1-α-D-ribofuranosylbenziminazole, a compound of interest in biochemical research. chemicalbook.comchemicalbook.comsigmaaldrich.comchemicalbook.com This reaction highlights the ability of the formimidate group to act as a precursor to the imidazole (B134444) ring, a common scaffold in biologically active molecules.
The versatility of this compound extends to its role as a key intermediate. It can be readily converted into other functional groups or used to introduce the formimidoyl moiety into a larger molecular framework. This adaptability is critical in multi-step syntheses where precise control over chemical transformations is paramount.
Catalytic and Co-Catalytic Roles in Chemical Transformations
Beyond its function as a stoichiometric reagent, this compound, and related compounds derived from isopropyl alcohol and hydrogen chloride, can also exhibit catalytic or co-catalytic activity in certain chemical reactions. glindiachemicals.com While specific examples detailing the catalytic use of this compound itself are not extensively documented in the provided search results, the broader class of compounds to which it belongs is known to influence reaction rates and selectivity. glindiachemicals.com For instance, the presence of an acidic proton and the potential for the formation of reactive intermediates can facilitate various transformations.
The catalytic potential often stems from the ability of the compound to act as a proton source or to activate substrates through the formation of transient adducts. In some contexts, it can function as a co-catalyst, working in concert with a primary catalyst to enhance its performance or to enable a specific reaction pathway. glindiachemicals.com
Strategic Applications in Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals. nih.govmdpi.comusm.edu this compound has proven to be a valuable reagent in the construction of several important heterocyclic ring systems.
Oxazole (B20620) Ring System Construction
Oxazoles are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. researchgate.netnih.gov They are found in a variety of biologically active molecules. While the direct use of this compound in prominent named reactions for oxazole synthesis like the van Leusen or Bredereck synthesis is not explicitly detailed in the search results, the fundamental reactivity of the formimidate group makes it a plausible precursor for constructing the oxazole core. ijpsonline.commdpi.comorganic-chemistry.org The synthesis of oxazoles often involves the cyclization of precursors containing the necessary nitrogen, oxygen, and carbon atoms, a role that derivatives of formimidic acid can potentially fulfill.
| Synthesis Method | Description | Key Intermediates |
| Van Leusen Oxazole Synthesis | Reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.govmdpi.comorganic-chemistry.org | Oxazoline intermediate nih.govmdpi.com |
| Bredereck Reaction | Reaction of α-haloketones with amides. ijpsonline.com | - |
| Cycloisomerization | Cyclization of propargylic amides. ijpsonline.com | Oxazoline intermediate ijpsonline.com |
Pyrimidine (B1678525) Scaffold Formation
Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms and are fundamental components of nucleic acids. The pyrimidine scaffold is also a privileged structure in medicinal chemistry, appearing in numerous anticancer and antimicrobial agents. nih.govmdpi.com
The synthesis of pyrimidine derivatives can be achieved through various condensation reactions. For instance, the reaction of methyl benzimidates with 3-chloropropan-1-amine hydrochloride is a step in the synthesis of substituted pyrimido[1,2-c]quinazolines. nih.gov This highlights the utility of imidates, a class of compounds to which isopropyl formimidate belongs, in the construction of pyrimidine-containing fused ring systems. The formimidate group can provide the necessary N-C fragment for the formation of the pyrimidine ring.
Contributions to the Synthesis of Medicinally Important Heterocycles
The importance of heterocyclic compounds in medicine cannot be overstated, with a vast majority of drugs containing at least one heterocyclic ring. nih.govmdpi.comusm.edu The ability of this compound to participate in the synthesis of key heterocyclic systems like imidazoles and potentially oxazoles and pyrimidines underscores its significance in medicinal chemistry.
By providing a reliable and versatile method for introducing key structural motifs, this compound contributes to the development of new therapeutic agents. The synthesis of novel heterocyclic compounds is a continuous effort in the quest for drugs with improved efficacy and novel mechanisms of action.
Precursor in the Synthesis of Biologically Relevant Molecules
This compound and its analogous formimidates are valuable reagents in advanced organic synthesis, serving as key precursors for the construction of complex and biologically significant molecules. Their utility stems from the reactive formimidate moiety, which can readily participate in cyclization and derivatization reactions to introduce essential structural motifs into a variety of molecular frameworks. This section details the application of these formimidates in the synthesis of specific biologically relevant compounds.
Synthesis of 5:6-Dimethyl-1-α-D-ribofuranosylbenziminazole
This compound is a documented reagent in the synthesis of 5:6-dimethyl-1-α-D-ribofuranosylbenziminazole. chemicalbook.comsigmaaldrich.comcookechem.com This benziminazole derivative is a structural component of Vitamin B12 and its analogues. The synthesis involves the reaction of a diamine precursor with the formimidate, which acts as a source for the single carbon atom required to form the imidazole ring of the benziminazole system. The use of the isopropyl ester facilitates the reaction under specific conditions conducive to the formation of the target glycosylated benziminazole.
Involvement in the Preparation of Imipenem and Related Carbapenems (via analogous formimidate hydrochlorides)
While not directly involving the isopropyl derivative, the synthesis of the broad-spectrum antibiotic Imipenem provides a critical example of the role of formimidate hydrochlorides in medicinal chemistry. nih.gov In the synthesis of Imipenem, an analogous compound, benzyl (B1604629) formimidate hydrochloride, is commonly used to introduce the N-formimidoyl group onto the thienamycin (B194209) intermediate. epo.orggoogle.com
The general process involves the following key steps:
Activation of a keto ester precursor.
Reaction with an aminoethanethiol (B8698679) derivative to form the thienamycin core.
Amidine formation by reacting the thienamycin intermediate with a formimidate hydrochloride, such as benzyl formimidate hydrochloride. epo.org This step is crucial for the final structure and biological activity of Imipenem.
Deprotection of the carboxyl group to yield the final active antibiotic.
This synthetic strategy highlights the importance of formimidates in the construction of the carbapenem (B1253116) class of antibiotics. The choice of the formimidate reagent can influence reaction yields and impurity profiles. google.com
Table 1: Key Intermediates in Imipenem Synthesis
| Intermediate | Role |
| Keto Ester Precursor | Starting material for the carbapenem core |
| Thienamycin | Core structure of Imipenem |
| Benzyl Formimidate HCl | Reagent for introducing the formimidoyl side chain |
| N-formimidoylthienamycin | Penultimate precursor to Imipenem |
Derivatization of Natural Products (e.g., Elsamicin A)
Formimidate hydrochlorides are also employed in the chemical modification of complex natural products to enhance their biological activity. An example is the derivatization of Elsamicin A, an antitumor antibiotic. In a reported modification, ethyl formimidate hydrochloride was used to convert the primary amino group of Elsamicin A into an N-formimidoyl group, yielding 2''-N-formimidoylelsamicin A hydrochloride. google.com
This modification was achieved by treating Elsamicin A with ethyl formimidate hydrochloride in a mixture of chloroform (B151607) and methanol. google.com The resulting derivative was then tested for its cytotoxic and antitumor activities. This application demonstrates the utility of formimidates in post-synthesis modification of natural products to create novel analogues with potentially improved therapeutic properties.
Table 2: Derivatization of Elsamicin A
| Reactant | Reagent | Product |
| Elsamicin A | Ethyl formimidate hydrochloride | 2''-N-formimidoylelsamicin A hydrochloride |
Synthesis of Phosphorus Analogs of Amino Acids
The synthesis of phosphorus-containing analogues of amino acids, which can act as enzyme inhibitors or have other biological activities, represents another area where related synthetic methodologies are applied. While not always directly using this compound, the principles of esterification and amidation are central. For instance, in the synthesis of phosphonamidate analogues of N-acyl homoserine lactones (AHLs), dialkyl alkylphosphonates (such as diethyl or diisopropyl alkylphosphonates) are key starting materials. nih.gov
The general approach involves the activation of the phosphonate (B1237965) followed by reaction with an amino acid ester hydrochloride in the presence of a base. This methodology allows for the creation of a phosphonamidate linkage, which can be a bioisostere for the natural amide bond in peptides. nih.gov The use of isopropyl esters in these syntheses is noted, highlighting the relevance of this alkyl group in the broader context of synthesizing amino acid analogues. nih.gov This approach has been used to create libraries of potential quorum sensing modulators.
Mechanistic Investigations and Elucidation of Reaction Pathways Involving Imidates
Detailed Analysis of Nucleophilic Addition and Substitution Mechanisms
Imidates are characterized by their ambident nature, with reaction pathways often proceeding through nucleophilic attack at the carbon atom of the C=N double bond. labster.comyoutube.com Nucleophilic addition and substitution reactions are central to the chemistry of imidates.
In a typical nucleophilic addition, a nucleophile attacks the electrophilic carbon of the imidate, leading to a tetrahedral intermediate. youtube.com This intermediate can then be protonated or undergo further reaction to yield the final product. For instance, the reaction of an imidate with water or an alcohol can lead to the formation of an amide or an ester, respectively.
Nucleophilic substitution reactions of imidates can proceed through different mechanisms, such as SN1 or SN2 pathways. labster.com The specific mechanism is influenced by several factors, including the structure of the imidate, the nature of the nucleophile and leaving group, and the reaction conditions. For example, the rearrangement of isopropyl N-methylbenzimidate catalyzed by alkyl halides is consistent with an SN2 mechanism. rsc.org
The table below summarizes the key aspects of these mechanisms.
| Mechanism | Key Features | Influencing Factors |
| Nucleophilic Addition | Attack of a nucleophile on the imidate carbon, formation of a tetrahedral intermediate. youtube.com | Strength of the nucleophile, electrophilicity of the imidate carbon. |
| SN1 Substitution | Formation of a carbocation intermediate, leads to a racemic mixture of products. libretexts.org | Stability of the carbocation, ionizing power of the solvent. |
| SN2 Substitution | Single-step reaction with inversion of stereochemistry. libretexts.org | Steric hindrance at the reaction center, strength of the nucleophile. |
Proposed Mechanistic Frameworks for Imidate Acylation Reactions
Acylation reactions involving imidates are a valuable method for the synthesis of amides and other acylated products. organic-chemistry.org The mechanism of these reactions can be complex and may involve several competing pathways. One common pathway is the nucleophilic addition-elimination mechanism, where a nucleophile adds to the carbonyl group of the acylating agent, followed by elimination of a leaving group. youtube.com
In the context of imidate acylation, the imidate can act as the nucleophile, attacking the acylating agent. Alternatively, the imidate can first be activated by a catalyst, such as a Lewis acid, to enhance its reactivity. sigmaaldrich.comresearchgate.net The resulting acylium ion can then be attacked by a nucleophile. nih.gov
The mechanism of C(acyl)–N functionalization has been studied in detail, with three general mechanistic manifolds being proposed: redox-neutral mechanisms, 2e− redox-cycling mechanisms, and mechanisms involving 1e− redox steps. rsc.org These frameworks provide a basis for understanding the diverse reactivity of imidates in acylation reactions.
The choice of catalyst can significantly influence the reaction pathway. For example, nickel-catalyzed acylation reactions have been shown to proceed through different mechanistic manifolds depending on the nature of the catalyst and substrates. nih.gov
Role and Fate of Formimidate Carboxylate Mixed Anhydride (B1165640) Intermediates in Acyl Transfer
Mixed anhydrides are key intermediates in a variety of acylation reactions, including those involving imidates. nih.govhighfine.com A formimidate carboxylate mixed anhydride can be formed by the reaction of a formimidate with a carboxylic acid or its derivative. This intermediate is highly reactive and can readily transfer the acyl group to a nucleophile.
The formation of a mixed anhydride activates the carboxylic acid, making it more susceptible to nucleophilic attack. researchgate.net This is a common strategy in peptide synthesis and other amide bond-forming reactions. organic-chemistry.org The regioselectivity of the subsequent nucleophilic attack is an important consideration, as the nucleophile can potentially attack either the formimidate carbon or the carboxyl carbon. highfine.com
In the reaction catalyzed by dethiobiotin (B101835) synthetase, a mixed carbamic-phosphoric anhydride intermediate has been identified. nih.gov This intermediate is formed by the phosphorylation of a carbamate (B1207046) intermediate and plays a crucial role in the cyclization reaction that forms dethiobiotin. nih.gov
The table below highlights the key features of these mixed anhydride intermediates.
| Intermediate | Formation | Role in Acyl Transfer |
| Formimidate Carboxylate Mixed Anhydride | Reaction of a formimidate with a carboxylic acid. | Activates the carboxylic acid for nucleophilic attack, facilitating acyl transfer. |
| Mixed Carbamic-Phosphoric Anhydride | Phosphorylation of a carbamate intermediate. nih.gov | Key intermediate in the biosynthesis of dethiobiotin, facilitating intramolecular cyclization. nih.gov |
Stereochemical Implications in Imidate-Mediated Transformations
The stereochemistry of reactions involving imidates is a critical aspect, particularly when chiral molecules are involved. libretexts.org The outcome of a reaction at a chiral center can result in retention, inversion, or racemization of the stereochemistry. libretexts.org
In reactions where a new chiral center is formed, the product can be a racemic mixture or a mixture of diastereomers. libretexts.orgsaskoer.ca The stereochemical outcome is often determined by the reaction mechanism. For example, an SN2 reaction typically proceeds with inversion of stereochemistry, while an SN1 reaction leads to a racemic mixture. libretexts.org
The presence of a chiral auxiliary or catalyst can be used to control the stereoselectivity of the reaction. acs.orgacs.org For instance, in the addition of a nucleophile to a prochiral carbonyl group, an enzyme can direct the attack to a specific face of the carbonyl, leading to the formation of a single stereoisomer. libretexts.org
The stereochemistry of addition reactions to alkenes is also well-studied. chemistrysteps.com The addition can occur in a syn or anti fashion, depending on the reaction mechanism. For example, hydroboration-oxidation is a syn addition, while the addition of halogens is typically an anti addition. chemistrysteps.com
Regioisomeric Selectivity and Control in Formimidate Reactions
Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In reactions involving formimidates, regioselectivity is a key consideration, particularly when the molecule has multiple reactive sites.
For example, in the acylation of an unsymmetrical imidate, the acyl group can potentially add to two different positions. The regioselectivity of the reaction will depend on factors such as the electronic and steric properties of the imidate and the acylating agent.
The regioselectivity of multicomponent reactions involving arynes, isocyanides, and weak nucleophiles has been shown to be controlled by the substituents on the aryne. acs.org This allows for the synthesis of a variety of functionalized aromatic compounds with high regioselectivity.
In the context of formimidate reactions, controlling the regioselectivity is crucial for achieving the desired product. This can be achieved through careful choice of substrates, reagents, and reaction conditions. For example, the use of a directing group can be employed to favor reaction at a specific site.
The synthesis of isopropyl palmitate via a two-step noncatalytic method provides an example of a reaction where regioselectivity is important. sci-hub.se The first step involves the acylation of palmitic acid with thionyl chloride to form palmitoyl (B13399708) chloride. sci-hub.se The second step is the alcoholysis of palmitoyl chloride with isopropanol (B130326) to yield isopropyl palmitate. sci-hub.se The regioselectivity of the alcoholysis step ensures that the isopropyl group is attached to the carbonyl carbon.
Advanced Characterization and Analytical Methodologies for Imidate Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including imidate systems. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms.
For isopropyl formimidate hydrochloride, ¹H and ¹³C NMR spectroscopy would provide key structural data. The proton NMR spectrum would show characteristic signals for the isopropyl group's methyl and methine protons, as well as signals for the formimidate proton (CH=N) and the amine proton (NH). The carbon NMR spectrum would similarly display distinct resonances for the carbons of the isopropyl group and the formimidate carbon (C=N). For instance, in a related N-substituted formimidoyl compound derived from this compound, the formimidoyl carbon (NH-CH=N-) was observed at δ 161.0 ppm. google.com
Beyond static structural analysis, NMR is a powerful technique for gaining mechanistic insights into reactions involving imidates. ed.ac.uknih.gov NMR titration studies, for example, can reveal intermolecular interactions that are crucial to a reaction pathway. In a study on glycosylation reactions, ¹³C NMR titration was used to investigate the interaction between an imidate donor and a catalyst. acs.orgacs.org The stepwise addition of the catalyst induced observable shifts in the ¹³C NMR resonance of the imidate carbon, providing evidence for the binding mechanism between the two species. acs.org
Advanced techniques such as two-dimensional NMR (e.g., COSY, HSQC, HMBC) and ultrafast multidimensional NMR can be applied to study dynamic reaction systems in real time, offering a complete picture of the evolution of reactants, intermediates, and products. nih.govyoutube.com This allows for a detailed understanding of reaction kinetics and the identification of transient species that are critical to the reaction mechanism. youtube.com
Table 1: Expected NMR Data for this compound
| Nucleus | Functional Group | Expected Chemical Shift (δ) ppm | Notes |
| ¹H | (CH₃)₂CH- | ~1.2-1.4 | Doublet |
| ¹H | (CH₃)₂CH - | ~4.8-5.2 | Septet |
| ¹H | CH =NH | ~7.5-8.5 | Singlet/Broad |
| ¹H | CH=NH ₂⁺ | ~9.0-12.0 | Broad singlet, exchangeable |
| ¹³C | (C H₃)₂CH- | ~21-23 | |
| ¹³C | (CH₃)₂C H- | ~68-72 | |
| ¹³C | C H=NH | ~155-165 |
Note: Expected values are approximate and can be influenced by solvent and concentration.
Mass Spectrometry (MS) for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone for confirming the identity of reaction products and for monitoring the progress of a chemical reaction. waters.com
In syntheses utilizing this compound, electrospray ionization mass spectrometry (ESI-MS) is commonly employed to verify the molecular weight of the resulting products. For example, in the synthesis of a β-lactamase inhibitor, the final compound was analyzed by ESI-MS, which showed a molecular ion peak (MH)⁺ at an m/z value of 400, confirming the successful reaction. google.com Similarly, another synthesis yielded a product with an observed ESI-MS m/z of 374 (MH)⁺, consistent with the expected structure. googleapis.com These examples highlight the routine use of MS for crucial product identification. google.com
MS is also exceptionally well-suited for reaction monitoring, often providing real-time data without the need for extensive sample preparation. waters.comacs.org Techniques like Atmospheric Solids Analysis Probe (ASAP) coupled with MS allow for the direct analysis of reaction mixtures, enabling chemists to identify starting materials, track the formation of products, and detect intermediates in less than a minute. waters.com
For more complex analyses, tandem mass spectrometry techniques such as Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), offer exquisite specificity and sensitivity. proteomics.com.auwikipedia.org In an MRM experiment, a specific precursor ion is selected, fragmented, and then a specific product ion is detected. proteomics.com.auwikipedia.orgnih.gov This "transition" is unique to the target molecule, allowing it to be quantified even in a complex mixture, making it a powerful tool for monitoring the consumption of a reactant like this compound and the formation of its corresponding product. wikipedia.orgnih.gov
Table 2: Illustrative Use of MS for Reaction Monitoring
| Time (min) | Reactant A (m/z) | Isopropyl Formimidate HCl (m/z 123.58) | Product C (m/z) |
| 0 | High | High | None |
| 30 | Medium | Medium | Low |
| 60 | Low | Low | Medium |
| 120 | None | None | High |
Note: This table illustrates a hypothetical reaction where a reactant (A) reacts with this compound to form a product (C). The relative intensities of the corresponding m/z signals would change over time.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Conjugation Assessment
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques that provide complementary information about molecular structure. IR spectroscopy probes molecular vibrations to identify functional groups, while UV-Vis spectroscopy examines electronic transitions, primarily to assess conjugated systems. youtube.com
IR spectroscopy is particularly useful for identifying the key functional groups within this compound. researchgate.net The spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds. libretexts.org Key expected absorptions include:
N-H stretching: A broad and strong band in the region of 3300-3000 cm⁻¹, characteristic of the protonated amine hydrochloride salt.
C-H stretching: Absorptions just below 3000 cm⁻¹ for the sp³ hybridized C-H bonds of the isopropyl group.
C=N stretching: A sharp, medium-to-strong intensity band around 1690-1640 cm⁻¹, which is characteristic of the imine or imidate double bond. spectroscopyonline.com
C-O stretching: A strong band in the 1300-1000 cm⁻¹ region, corresponding to the C-O single bond of the ester-like portion of the imidate.
The presence and position of these bands provide a spectral fingerprint for the molecule, confirming the presence of the core imidate structure. chemicalbook.comscribd.com
UV-Vis spectroscopy is used to detect the presence of chromophores, which are parts of a molecule that absorb light in the UV or visible range. munkaorvos.hu This absorption is typically associated with systems of conjugated double bonds or aromatic rings. youtube.com this compound, lacking an extended system of conjugated π-bonds, is not expected to exhibit significant absorption in the visible or near-UV regions. Its UV spectrum would likely be limited to absorptions in the far-UV range (below 220 nm), corresponding to n→σ* or π→π* transitions of the isolated C=N and C-O groups. Therefore, UV-Vis spectroscopy would primarily serve to confirm the absence of significant electronic conjugation in the molecule.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Frequency Range (cm⁻¹) | Expected Intensity |
| -NH₂⁺ (salt) | N-H Stretch | 3300 - 3000 | Strong, Broad |
| C-H (sp³) | C-H Stretch | 2980 - 2850 | Strong |
| C=N (imine) | C=N Stretch | 1690 - 1640 | Medium - Strong |
| C-O (ester-like) | C-O Stretch | 1300 - 1000 | Strong |
Application of Advanced Spectroscopic Techniques for Real-Time Reaction Progress Monitoring
The advancement of spectroscopic instrumentation has enabled the development of powerful Process Analytical Technology (PAT), allowing for the real-time, in-line monitoring of chemical reactions. americanpharmaceuticalreview.comnih.gov These techniques provide a continuous stream of data on the concentration of reactants, intermediates, and products, offering deep insights into reaction kinetics and mechanisms without the need for sampling, quenching, or offline analysis. americanpharmaceuticalreview.com
For reactions involving imidate systems, several advanced spectroscopic methods can be employed for real-time monitoring:
In-line FT-IR and Raman Spectroscopy: Both FT-IR and Raman spectroscopy can be implemented using immersion probes placed directly into a reaction vessel. americanpharmaceuticalreview.comnih.gov These techniques can track the disappearance of a reactant's characteristic peak (e.g., the C=O stretch of a starting material) and the appearance of a product's unique signal (e.g., the C=N stretch of the resulting imidate) simultaneously. researchgate.net Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous or protic media, where the IR signal of water can be overwhelming. nih.gov
Real-Time NMR Spectroscopy: Flow NMR setups allow a reaction mixture to be continuously circulated from a reactor through an NMR spectrometer. youtube.com This provides unparalleled structural detail over the course of the reaction, enabling the identification and quantification of all NMR-active species, including short-lived intermediates. youtube.com This method is invaluable for elucidating complex reaction networks.
In-situ Mass Spectrometry: As mentioned previously, MS techniques can be adapted for real-time analysis, providing immediate feedback on the molecular weight changes occurring in the reaction mixture. acs.org This is highly effective for tracking reaction completion and identifying potential side products.
By combining these advanced, in-situ techniques, a multidimensional understanding of a reaction can be achieved. This allows for rapid process optimization, ensures consistent product quality, and provides the detailed mechanistic data essential for modern chemical development. americanpharmaceuticalreview.comnih.gov
Theoretical and Computational Studies on Isopropyl Formimidate Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure of a molecule. These calculations can determine optimized molecular geometries, charge distributions, and molecular orbitals, which are crucial for predicting reactivity.
For a molecule like isopropyl formimidate hydrochloride, the protonation site and its effect on the imidate functional group are of primary interest. Calculations can elucidate the distribution of positive charge across the molecule and identify the most electrophilic and nucleophilic sites. The electronic structure dictates the molecule's stability and its interactions with other chemical species.
Detailed research findings on the closely related, simpler molecule, methyl formimidate, provide a model for the type of data that quantum chemical calculations would yield for its isopropyl analogue. Computational studies on methyl formimidate have identified several stable conformers and have calculated their geometric parameters with high precision. nih.govresearchgate.netchemrxiv.orgacs.org The most stable conformer, (E, ap), showcases specific bond lengths and angles for the core C-N and C-O bonds. nih.govresearchgate.net
Illustrative Geometric Parameters for a Related Imidate
The following table presents calculated geometric parameters for the most stable conformer of a related simple imidate, methyl formimidate, which serve as an example of the data obtainable for this compound.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=N | ~1.27 Å |
| Bond Length | C-O | ~1.33 Å |
| Bond Length | O-CH₃ | ~1.44 Å |
| Bond Angle | ∠(O-C=N) | ~125° |
| Bond Angle | ∠(C-O-CH₃) | ~117° |
Note: Data is illustrative and based on computational studies of methyl formimidate. Specific values for this compound would require dedicated calculations.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would further inform reactivity. For the protonated imine, the LUMO is expected to be localized on the C=N-H moiety, indicating its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical stability.
Computational Modeling of Reaction Mechanisms, Transition States, and Energy Profiles
Computational modeling is an indispensable tool for mapping the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify stable intermediates, locate transition state structures, and determine the activation energies for each step of a reaction. This provides a quantitative understanding of reaction kinetics and mechanisms.
For this compound, key reactions of interest would include hydrolysis, reactions with nucleophiles, and potential rearrangements. Theoretical studies on related N-protonated imines show that computational methods can effectively model such processes. researchgate.netacs.orgresearchgate.net For instance, in a hydrolysis reaction, calculations would model the approach of a water molecule, the formation of a tetrahedral intermediate, proton transfer steps, and the final cleavage of the C-O or C-N bond.
The process involves:
Locating Reactants and Products: The geometries of the starting materials (this compound and reactants like water) and final products are optimized to find their lowest energy structures.
Identifying Transition States (TS): Sophisticated algorithms are used to search for the saddle point on the potential energy surface that connects reactants to products. This TS structure represents the highest energy point along the reaction coordinate.
Calculating Energy Profiles: The energies of reactants, transition states, intermediates, and products are calculated to construct a reaction energy profile. The difference in energy between the reactants and the transition state gives the activation energy (ΔE‡), which is critical for determining the reaction rate.
While specific energy profiles for this compound are not available in published literature, studies on similar protonated imines in reactions like the Pictet-Spengler cyclization demonstrate that these methods can elucidate the energetic favorability of different pathways. researchgate.net Such calculations would be vital in predicting the stability and reaction kinetics of this compound.
Conformational Analysis and Molecular Dynamics Simulations of Imidate Species
The flexibility of the isopropyl group and potential rotation around the C-O and C-N bonds mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the different stable spatial arrangements of the atoms (conformers) and to quantify their relative energies.
Computational studies on the related methyl formimidate have revealed the existence of four key conformers arising from rotation around the C-O bond (syn/anti periplanar) and isomerism at the C=N bond (E/Z). nih.govchemrxiv.orgacs.org These studies show that the (E, ap) form is the most stable. nih.govchemrxiv.orgacs.org The energy barriers for rotation around the N-C-O-C dihedral are calculated to be significant, suggesting that these conformers could be distinct species at lower temperatures. nih.govresearchgate.netacs.org
Illustrative Rotational Energy Barriers for a Related Imidate
This table shows calculated rotational energy barriers for methyl formimidate, illustrating the type of data that would be generated for this compound.
| Conformational Change | Calculated Rotational Barrier (kJ/mol) |
| (E, ap) → (E, sp) | 44.7 |
| (Z, ap) → (Z, sp) | 32.2 |
Note: Data is for methyl formimidate and serves as an example. nih.govacs.org The 'ap' and 'sp' refer to anti-periplanar and syn-periplanar conformations, respectively.
Molecular Dynamics (MD) simulations can extend this analysis by modeling the dynamic behavior of the molecule over time, including the effects of solvent. An MD simulation of this compound in an aqueous solution would reveal the preferred conformations, the timescale of conformational changes, and the specific interactions (e.g., hydrogen bonding) between the molecule and surrounding water molecules. acs.org This provides a more realistic picture of the molecule's behavior in a chemical system.
Prediction of Spectroscopic Parameters via Computational Methods for Validation and Assignment
Computational chemistry is widely used to predict spectroscopic properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net These predictions are invaluable for interpreting experimental spectra, assigning specific peaks to molecular motions or chemical environments, and confirming molecular structures.
For this compound, theoretical calculations can predict its vibrational frequencies and NMR chemical shifts.
Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, one can predict the vibrational frequencies and their corresponding intensities. These frequencies correspond to specific molecular motions, such as the C=N stretch, C-H bends, and O-H/N-H stretches (in the protonated form). Theoretical studies have successfully correlated calculated frequencies with experimental IR data for isomers of formimidic acid, aiding in their characterization. acs.orgruhr-uni-bochum.de
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H, ¹³C) and coupling constants can be calculated by determining the magnetic shielding of each nucleus. These calculations are highly sensitive to the electronic environment of the atoms. For this compound, this would allow for the assignment of peaks for the isopropyl methyl groups, the CH proton, and the C=N-H proton, providing clear structural confirmation.
Illustrative Predicted Vibrational Frequencies for a Related Imidate
The following table contains theoretically predicted vibrational frequencies for an isomer of formimidic acid, which are illustrative of the data that could be generated for this compound to aid in the analysis of its IR spectrum.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H Stretch | ~3600 |
| N-H Stretch | ~3450 |
| C=N Stretch | ~1680 |
| C-O Stretch | ~1200 |
Note: Frequencies are approximate and based on computational studies of formimidic acid isomers. acs.org Actual values for this compound would differ.
By comparing the computationally predicted spectrum with an experimental one, a detailed and confident assignment of spectral features can be achieved, solidifying the structural characterization of the compound. researchgate.net
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Routes to Isopropyl Formimidate Hydrochloride
The synthesis of imidates, including this compound, has traditionally been dominated by established methods like the Pinner reaction. However, the future of its synthesis is geared towards developing more sustainable and efficient pathways that align with the principles of green chemistry.
The Pinner reaction , first described in 1877, involves the acid-catalyzed reaction of a nitrile (in this case, hydrogen cyanide) with an alcohol (isopropanol) to form the corresponding imino ester salt, known as a Pinner salt. organic-chemistry.orgwikipedia.orgnih.gov The mechanism begins with the protonation of the nitrile by a strong acid like hydrogen chloride (HCl), which activates it for nucleophilic attack by the alcohol, ultimately yielding the imidate hydrochloride. nih.govrroij.com While effective, this method often requires anhydrous conditions and the use of corrosive gaseous HCl, posing handling and environmental challenges. nrochemistry.com
Emerging research focuses on overcoming these limitations. Key areas of development include:
Lewis Acid Catalysis: Replacing strong protic acids like HCl with Lewis acids such as trimethylsilyl (B98337) triflate can promote the Pinner reaction under milder conditions. nih.gov This approach can improve yields and substrate scope.
Regioselective O-Alkylation of Amides: An alternative to the Pinner reaction is the direct O-alkylation of formamide (B127407). Traditional amide alkylation can lead to a mixture of N- and O-alkylated products. organic-chemistry.org However, recent protocols have shown that the use of specific reagents and conditions can achieve high regioselectivity for O-alkylation. For example, using Meerwein's reagent (triethyloxonium tetrafluoroborate) in the presence of trifluoroacetic acid (TFA) has been demonstrated as a reliable method for the selective synthesis of imidates from amides. organic-chemistry.orgorganic-chemistry.org This method's efficiency and selectivity make it a promising route for sustainable production.
Catalytic and Greener Approaches: Future syntheses will likely incorporate eco-friendly catalysts like zeolites or clays (B1170129) and utilize greener solvents to replace hazardous ones like chloroform (B151607). epitomejournals.com The application of microwave irradiation or ultrasound-assisted reactions also represents a sustainable approach, as these techniques can significantly reduce reaction times and energy consumption. jsynthchem.comresearchgate.net
Expansion of this compound Applications in Asymmetric Synthesis
Imidates are recognized as powerful building blocks, or synthons, for constructing nitrogen-containing heterocyclic compounds, many of which are core structures in pharmaceuticals and biologically active molecules. rroij.comrsc.org The unique electronic nature of the imidate functional group, which possesses both nucleophilic and electrophilic character, makes it highly versatile. rsc.org
While direct applications of this compound in asymmetric synthesis are still an emerging area, its potential is significant. The future in this domain lies in using the formimidate moiety to construct chiral molecules with high stereoselectivity. Research is expected to explore:
Chiral Catalysis: Employing chiral transition metal catalysts or chiral Brønsted acids to engage with the imidate in reactions that generate a chiral center. The imidate can coordinate to a metal center, enabling a subsequent C-H activation or annulation reaction that is guided by a chiral ligand to produce a specific enantiomer.
Synthesis of Chiral N-Heterocycles: this compound can serve as a key precursor for a wide array of heterocycles like oxazolines, imidazoles, and quinazolines. rsc.org Developing asymmetric routes to these structures using this simple C1 building block is a major goal. This could involve reactions with chiral substrates or the use of chiral auxiliaries that are later removed.
Integration of Green Chemistry Principles in Imidate Synthesis and Reactions
The integration of green chemistry is a paradigm shift in modern chemical synthesis, moving away from merely optimizing yield to designing processes that are inherently safer and more environmentally benign. numberanalytics.comrroij.com The twelve principles of green chemistry provide a framework for this evolution, and they are highly relevant to the future of this compound's lifecycle. solubilityofthings.comsigmaaldrich.com
Key principles applicable to imidate chemistry include:
Waste Prevention: Designing syntheses to minimize byproduct formation is paramount. sigmaaldrich.com For instance, developing catalytic versions of the Pinner reaction that avoid the formation of large quantities of salt waste would be a significant advance.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. numberanalytics.com Reactions like direct amide alkylation have a higher theoretical atom economy than multi-step sequences.
Less Hazardous Chemical Syntheses: This principle encourages avoiding toxic reagents like hydrogen cyanide (a precursor for the Pinner reaction) and harmful solvents like chlorinated hydrocarbons. epitomejournals.com
Safer Solvents and Auxiliaries: Research is focused on replacing traditional organic solvents with greener alternatives such as water, ethanol, or ionic liquids, which are less volatile and toxic. rroij.com
Design for Energy Efficiency: Utilizing energy-efficient methods like microwave or electrochemical synthesis can reduce the carbon footprint of chemical production. sigmaaldrich.comrsc.org
Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. numberanalytics.com The development of efficient and recyclable solid acid catalysts for imidate synthesis is a key research goal. jsynthchem.com
Rational Design of New Reagents and Catalysts Incorporating the Formimidate Moiety
Rational design, which leverages computational chemistry and a deep mechanistic understanding, is a powerful tool for creating new molecules with specific functions. rsc.orgresearchgate.net This approach is being applied to design novel catalysts and reagents, and the formimidate structure is a valuable component in this endeavor.
Future research will likely focus on:
Computational Screening: Using tools like Density Functional Theory (DFT) to model reaction pathways involving imidates. chemistryviews.org This can help predict the reactivity of this compound with various substrates and guide the design of catalysts that lower the activation energy for desired transformations.
Designing Novel Catalysts: While the imidate itself is a reagent, its structural features can be incorporated into the design of new ligands for metal catalysts. The nitrogen and oxygen atoms can act as a bidentate chelate, influencing the electronic properties and steric environment of a catalytic metal center.
Mechanism-Based Inhibitor Design: In medicinal chemistry, formimidate intermediates are used in the synthesis of complex molecules designed to inhibit specific enzymes. Rational design principles are used to create structures that fit precisely into an enzyme's active site. The formimidate moiety can be a key part of a synthetic route to such rationally designed drugs.
Exploration of Potential Applications in Materials Science and Polymer Chemistry
The application of imidates in materials science is a relatively underexplored but promising field. The reactivity of the imidate group allows it to be used either as a monomer for polymerization or as a functional group for modifying existing polymers.
Emerging research directions include:
Polymer Modification: The introduction of imide groups into a polymer backbone can significantly alter its properties, such as thermal stability and heat resistance. google.com this compound could be explored as a reagent for the post-polymerization modification of polymers containing suitable functional groups (e.g., anhydrides), converting them to polyimides under certain conditions.
Monomer Synthesis: The formimidate group could be incorporated into a monomer that is then used to build novel polymers. For example, a vinyl-substituted formimidate could potentially undergo polymerization to create polymers with unique side-chain functionalities.
Amorphous Polymer Modeling: Computational tools can be used to build models of amorphous polymers containing imidate groups. youtube.com Molecular dynamics simulations on these models could predict material properties like glass transition temperature, density, and mechanical strength, guiding synthetic efforts toward materials with desired characteristics.
Interdisciplinary Approaches to Imidate Chemistry and its Applications
The most significant breakthroughs in the application of this compound will likely arise from interdisciplinary collaboration. The challenges in modern chemistry, from developing sustainable technologies to creating life-saving medicines, require a convergence of expertise.
Future progress will be driven by combining:
Synthetic Chemistry and Computational Science: As mentioned in section 8.4, the collaboration between synthetic chemists who make molecules and computational chemists who model them is crucial for the rational design of new reactions and materials. rsc.orgusask.ca
Green Chemistry and Engineering: Applying green chemistry principles (8.3) requires not just new reactions but also new engineering solutions for process optimization, solvent recycling, and energy efficiency. youtube.com
Materials Science and Biology: Designing new biomaterials or drug delivery systems could involve polymers functionalized with imidates (8.5). This requires expertise from both polymer chemists and biologists to ensure the materials are effective and biocompatible.
By leveraging these interdisciplinary synergies, the full potential of versatile chemical building blocks like this compound can be realized, leading to innovations in medicine, materials, and sustainable technology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
